![molecular formula C25H26N4O2S B2571412 N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 912912-55-1](/img/structure/B2571412.png)

N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

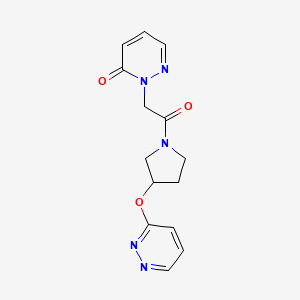

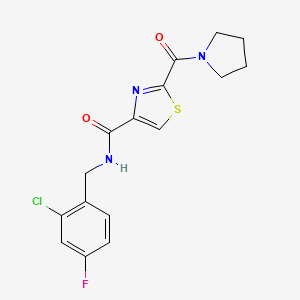

“N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The compound also features a thieno[2,3-c]pyrazole ring, which is a fused ring system containing sulfur and nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the morpholine ring, the thieno[2,3-c]pyrazole ring, and the amide group. These functional groups could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could participate in hydrolysis or condensation reactions. The morpholine ring could potentially undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups it contains. For example, the presence of the morpholine ring could potentially increase the compound’s solubility in water .Applications De Recherche Scientifique

Enzyme Inhibitory Activity

N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide and its derivatives have been synthesized and evaluated for their enzyme inhibitory activities. These compounds have shown significant inhibition against various enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating potential for therapeutic applications in conditions where enzyme modulation is beneficial. Molecular docking studies have revealed that these compounds exhibit good binding affinities to the active sites of these enzymes, suggesting a mechanism of action that involves significant interactions at these sites (Cetin, Türkan, Bursal, & Murahari, 2021).

Antiobesity Activity

Another area of application for compounds within the same chemical family involves their evaluation for appetite suppression and body weight reduction in animal models. Specific analogs have demonstrated significant in vivo antiobesity activity, attributed to their antagonism of the CB1 receptor. These findings are supported by molecular modeling studies that confirm the interaction of these compounds with the CB1 receptor, similar to known CB1 receptor antagonists. This research suggests a potential pathway for developing new treatments for obesity (Srivastava et al., 2007).

Antimicrobial Activity

The synthesis of novel derivatives containing N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has also been explored for their antimicrobial properties. These compounds have been evaluated against different bacterial and fungal strains, showing promising results that indicate potential for the development of new antimicrobial agents. The presence of electron-withdrawing groups in these compounds has been observed to enhance antimicrobial activity, providing insight into the structure-activity relationships critical for the design of potent antimicrobial drugs (Desai, Patel, & Dave, 2016).

Orientations Futures

Mécanisme D'action

Target of Action

The compound contains a morpholine ring, a pyrazole ring, and a thiophene ring. Compounds containing these structures are known to have various biological activities. For instance, morpholine derivatives are known to exhibit antifungal, antitumor, and CNS activities . Pyrazole derivatives have been reported to possess anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, and antipyretic properties . Thiophene derivatives are known for their anti-inflammatory, analgesic, antipyretic, and antimicrobial activities . .

Propriétés

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-1,3-diphenylthieno[2,3-c]pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2S/c30-24(26-12-7-13-28-14-16-31-17-15-28)22-18-21-23(19-8-3-1-4-9-19)27-29(25(21)32-22)20-10-5-2-6-11-20/h1-6,8-11,18H,7,12-17H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAFHKYCSQVDHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=CC3=C(S2)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]but-2-ynamide](/img/structure/B2571330.png)

![1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B2571332.png)

![N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2571337.png)

![(4-Tert-butylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2571340.png)

![6-tert-butyl-3-[(2,5-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2571341.png)

![3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2571342.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide](/img/structure/B2571351.png)